(5-(3-Methoxyphenyl)-1H-imidazol-2-yl)methanamine dihydrochloride
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Overview
Description
(5-(3-Methoxyphenyl)-1H-imidazol-2-yl)methanamine dihydrochloride: is a chemical compound that belongs to the class of imidazole derivatives. Imidazole derivatives are known for their diverse biological activities and are widely used in medicinal chemistry. This compound, in particular, has shown potential in various scientific research applications due to its unique chemical structure and properties.
Preparation Methods
Synthetic Routes and Reaction Conditions: One common method involves the cyclization of amido-nitriles to form disubstituted imidazoles under mild reaction conditions . Another approach includes the use of a [3 + 2] cycloaddition reaction of benzimidates and 2H-azirines .
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of microwave-assisted synthesis and solvent-free conditions can enhance the efficiency and sustainability of the production process .
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, which may involve the use of reagents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Sodium methoxide, potassium tert-butoxide.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce amine derivatives.
Scientific Research Applications
Chemistry: The compound is used as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals .
Biology: In biological research, the compound is studied for its potential as an enzyme inhibitor and its interactions with various biological targets .
Medicine: The compound has shown promise in medicinal chemistry for the development of new therapeutic agents, particularly in the treatment of infections and inflammatory diseases .
Industry: In the industrial sector, the compound is used in the synthesis of specialty chemicals and as an intermediate in the production of dyes and pigments .
Mechanism of Action
The mechanism of action of (5-(3-Methoxyphenyl)-1H-imidazol-2-yl)methanamine dihydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may act as an inhibitor or modulator of these targets, affecting various biochemical pathways. For example, it may inhibit the activity of certain enzymes by binding to their active sites, thereby preventing substrate binding and subsequent catalytic activity .
Comparison with Similar Compounds
Thiazoles: Thiazoles are heterocyclic compounds similar to imidazoles but contain sulfur instead of nitrogen.
Triazoles: Triazoles are another class of heterocyclic compounds with three nitrogen atoms in the ring.
Uniqueness: (5-(3-Methoxyphenyl)-1H-imidazol-2-yl)methanamine dihydrochloride is unique due to its specific substitution pattern on the imidazole ring, which imparts distinct chemical and biological properties. Its methoxyphenyl group enhances its lipophilicity, potentially improving its ability to cross biological membranes and interact with intracellular targets .
Properties
Molecular Formula |
C11H15Cl2N3O |
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Molecular Weight |
276.16 g/mol |
IUPAC Name |
[5-(3-methoxyphenyl)-1H-imidazol-2-yl]methanamine;dihydrochloride |
InChI |
InChI=1S/C11H13N3O.2ClH/c1-15-9-4-2-3-8(5-9)10-7-13-11(6-12)14-10;;/h2-5,7H,6,12H2,1H3,(H,13,14);2*1H |
InChI Key |
LOKSKEXTWLHSCR-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=CC(=C1)C2=CN=C(N2)CN.Cl.Cl |
Origin of Product |
United States |
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